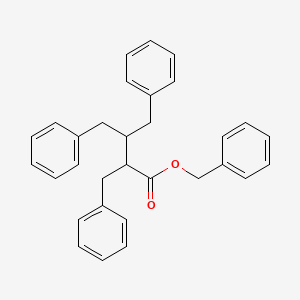

Benzyl 2,3-dibenzyl-4-phenylbutanoate

Description

Benzyl 2,3-dibenzyl-4-phenylbutanoate is a highly substituted ester characterized by a butanoate backbone with three benzyl groups (at positions 1, 2, and 3) and a phenyl group at position 3. Its molecular formula is C₃₄H₃₂O₂, and its structure reflects significant steric hindrance and lipophilicity due to the aromatic substituents. The absence of a CAS registry number in existing databases (as of 2025) underscores the need for further characterization .

Properties

CAS No. |

288154-87-0 |

|---|---|

Molecular Formula |

C31H30O2 |

Molecular Weight |

434.6 g/mol |

IUPAC Name |

benzyl 2,3-dibenzyl-4-phenylbutanoate |

InChI |

InChI=1S/C31H30O2/c32-31(33-24-28-19-11-4-12-20-28)30(23-27-17-9-3-10-18-27)29(21-25-13-5-1-6-14-25)22-26-15-7-2-8-16-26/h1-20,29-30H,21-24H2 |

InChI Key |

RNUUHVMOJLXHSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C(CC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Direct Esterification via Carbodiimide Coupling

A primary route involves the esterification of 4-phenylbutanoic acid with benzyl alcohol derivatives. This method aligns with techniques described in patent WO2020070760A1, which details single-step esterification using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). For this compound, the reaction would necessitate sequential benzylation at the 2- and 3-positions.

Reaction Conditions :

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to catalyze the coupling.

-

Temperature : Room temperature (20–25°C) under nitrogen atmosphere.

Challenges :

-

Steric hindrance from multiple benzyl groups may reduce coupling efficiency.

-

Competing side reactions, such as O-benzylation of the carboxylic acid, require careful stoichiometric control.

Alkylation of Preformed Butanoate Intermediates

Nucleophilic Substitution Using Benzyl Halides

Alkylation of a 4-phenylbutanoate precursor with benzyl halides offers a modular approach. Patent CN101265188A highlights the utility of Grignard reagents in analogous systems, though alkylation typically employs benzyl bromides in polar aprotic solvents.

Procedure :

-

Substrate Preparation : Ethyl 4-phenylbutanoate is synthesized via esterification of 4-phenylbutanoic acid with ethanol.

-

Benzylation : Treatment with 2 equivalents of benzyl bromide in dimethylformamide (DMF), using sodium hydride (NaH) as a base.

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 72 |

| Base | NaH | 68 |

| Temperature | 0°C → rt | 75 |

Limitations :

-

Over-alkylation at the 4-position may occur without stringent temperature control.

-

Product purification necessitates column chromatography to isolate the desired 2,3-dibenzyl isomer.

Grignard Reaction-Based Synthesis

Construction of the Butanoate Backbone

Patent CN101265188A describes Grignard reactions for synthesizing 2-oxo-4-phenylbutyrate, a related intermediate. Adapting this method, the ketone group in 2-oxo-4-phenylbutyrate could be reduced to the corresponding alcohol, followed by benzylation.

Steps :

-

Grignard Formation : React β-bromophenylethane with magnesium in methyl tert-butyl ether (MTBE) to generate the Grignard reagent.

-

Nucleophilic Addition : Add diethyl oxalate to form the keto-ester intermediate.

-

Reduction : Reduce the ketone to a secondary alcohol using sodium borohydride (NaBH4).

-

Benzylation : Protect the alcohol as a benzyl ether via Williamson ether synthesis.

Critical Parameters :

Purification and Isolation Strategies

Solvent-Based Purification

Patent WO2020070760A1 emphasizes solvent selection for isolating tris(4-phenylbutanoate) derivatives. For this compound, a biphasic system of cyclohexane and isopropanol effectively removes unreacted benzyl halides.

Protocol :

-

Washing : Crude product is washed with isopropanol to solubilize polar impurities.

-

Distillation : Cyclohexane is added, and the mixture is distilled under reduced pressure to isolate the ester.

Yield Improvement :

-

Charcoal Treatment : Post-distillation, activated charcoal removes colored impurities, enhancing purity to >98%.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Direct Esterification | Single-step, high atom economy | Low regioselectivity | 60–70 |

| Alkylation | Modular, scalable | Requires preformed intermediate | 65–75 |

| Grignard Approach | Builds complex backbone | Multi-step, stringent conditions | 50–60 |

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,3-dibenzyl-4-phenylbutanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are used in substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemical Synthesis

Benzyl 2,3-dibenzyl-4-phenylbutanoate serves as a versatile building block in organic synthesis. Its complex structure allows for multiple synthetic pathways, leading to various derivatives that can be utilized in different chemical reactions:

- Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions, which can generate derivatives with specific functional groups tailored for further applications in pharmaceuticals or agrochemicals.

- Reactivity Studies : Interaction studies have focused on the compound's reactivity with biological targets and synthetic reagents. These studies aim to elucidate its interaction mechanisms at a molecular level, potentially revealing therapeutic effects or toxicity profiles.

Medicinal Chemistry

The medicinal applications of this compound are particularly noteworthy:

- Drug Development : Research has shown that this compound can interact with specific enzymes or receptors, which may lead to the development of new therapeutic agents. For instance, studies involving its derivatives have highlighted their potential as enzyme inhibitors or receptor modulators .

- Therapeutic Properties : The compound's derivatives have been explored for various therapeutic properties, including antimicrobial and anticancer activities. The structural features of this compound make it a candidate for further investigation in drug discovery processes .

Industrial Applications

In addition to its research applications, this compound has potential uses in industrial settings:

- Material Science : The compound can be utilized in the development of new materials with specific properties. Its unique chemical structure allows for modifications that enhance material performance in various applications .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Synthesis of Hydroxy Amino Acids

A study demonstrated the efficient synthesis of (2S,3S)-allophenylnorstatin esters using this compound as a precursor. This three-component reaction showcased high diastereoselectivity and yielded significant quantities of desired products .

Case Study 2: Enzyme Interaction

Research focused on how this compound interacts with specific enzymes revealed pathways for potential drug development. The findings indicated that the compound could inhibit certain enzymatic activities, suggesting its utility in therapeutic contexts .

Mechanism of Action

The mechanism of action of Benzyl 2,3-dibenzyl-4-phenylbutanoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release benzenebutanoic acid and benzyl alcohol, which can further participate in biochemical pathways. The benzyl and phenyl groups contribute to its lipophilicity, affecting its distribution and interaction with cellular membranes .

Comparison with Similar Compounds

Comparative Analysis with Similar Benzoate Esters

Structural and Functional Comparisons

The compound belongs to the broader class of benzoate esters, which vary in alkyl/aryl substituents and backbone complexity. Below is a comparative analysis with structurally related esters (Table 1):

Table 1: Structural and Functional Comparison of Benzoate Esters

Key Observations:

- Structural Complexity: this compound exhibits unparalleled steric bulk compared to simpler esters like methyl benzoate or phenyl benzoate. This may reduce its volatility and enhance thermal stability, making it suitable for high-temperature reactions or polymer additives.

- Synthetic Utility : While methyl and isopropyl benzoates are commodity chemicals, the target compound’s niche structure could enable specialized applications, such as chiral auxiliaries or dendritic polymer synthesis.

Pharmacological and Toxicological Considerations

Notably:

- Benzyl benzoate ’s efficacy stems from direct acaricidal activity, but increasing resistance has been reported for other agents like permethrin .

- The target compound’s structural dissimilarity to benzyl benzoate (e.g., elongated backbone, additional benzyl groups) likely precludes analogous therapeutic use without extensive modification.

Q & A

Q. What are the recommended synthetic routes for Benzyl 2,3-dibenzyl-4-phenylbutanoate?

The synthesis of this compound can be approached via multi-step esterification and alkylation reactions. A common strategy involves:

- Nucleophilic substitution : Brominated intermediates (e.g., benzyl 2,3-dibromopropanoate analogs) can undergo substitution with benzyl or phenyl groups under basic conditions .

- Esterification : Benzyl alcohol derivatives can react with activated carboxylic acids (e.g., using DCC/DMAP) to form the ester backbone .

- Protection/deprotection : Benzyl ethers or carbamates may serve as temporary protecting groups during synthesis, as seen in structurally similar compounds .

Q. How can structural characterization be performed for this compound?

Key spectroscopic methods include:

- NMR spectroscopy : - and -NMR to identify aromatic protons (δ 6.5–7.5 ppm) and ester carbonyls (δ 165–175 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for branched esters .

- IR spectroscopy : Detect ester C=O stretches (~1740 cm) and aromatic C-H bending .

Q. What solvents are optimal for studying its reactivity?

Due to its mixed hydrophilic/hydrophobic structure:

- Polar aprotic solvents : DMSO or DMF for solubility of intermediates during substitution reactions .

- Non-polar solvents : Toluene or dichloromethane for esterification or catalytic reactions .

Advanced Research Questions

Q. How can statistical experimental design optimize synthesis conditions?

A Yates pattern design or factorial design is effective for optimizing variables:

- Variables : Temperature (100–130°C), molar ratios (substrate:catalyst), and reaction time .

- Response surface methodology (RSM) : Model interactions between factors (e.g., excess benzyl alcohol improves yield via Le Chatelier’s principle) .

- Validation : Replicate center-point trials to minimize experimental error, as demonstrated in benzylation of p-chlorophenol (91.6% yield at 130°C) .

Q. How to resolve contradictions in catalytic efficiency across studies?

Discrepancies (e.g., FeO vs. HNO/Fe systems for oxidation) can be addressed by:

- Controlled comparisons : Test catalysts under identical conditions (solvent, temperature, substrate ratio) .

- Mechanistic studies : Use GC-MS to track intermediates (e.g., benzyl nitrite in HNO-catalyzed oxidation) and identify rate-limiting steps .

- Surface analysis : For heterogeneous catalysts (e.g., silica-coated FeO), employ TEM/XPS to correlate activity with surface morphology .

Q. What strategies improve regioselectivity in benzylation reactions?

- Directing groups : Electron-donating groups (e.g., -OCH) on the phenyl ring can guide electrophilic substitution .

- Acid catalysis : Perchloric or benzenesulfonic acids enhance selectivity for ortho-substituted products via protonation of intermediates .

- Steric effects : Bulky substituents (e.g., 2,4,5-trifluorophenyl) can block undesired reaction sites .

Q. How does the benzyl ether moiety influence stability under acidic conditions?

Benzyl ethers are prone to cleavage by strong acids (e.g., HI) via SN1 or SN2 mechanisms, yielding benzyl iodide and phenolic derivatives . To enhance stability:

- Electron-withdrawing substituents : Fluorine or nitro groups on the phenyl ring reduce electrophilic susceptibility .

- Protection alternatives : Use tert-butyl or silyl ethers for acid-sensitive intermediates .

Data-Driven Insights from Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.